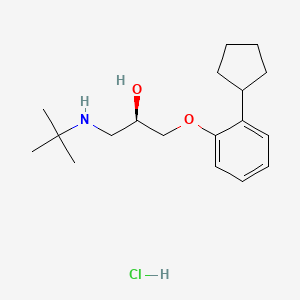

(R)-Penbutolol Hydrochloride

Übersicht

Beschreibung

(R)-Penbutolol Hydrochloride is a selective β-adrenoceptor antagonist with the molecular formula C₁₈H₂₉NO₂·ClH and a molecular weight of 327.89 g/mol . Its IUPAC name is (2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol hydrochloride, and it is the pharmacologically active R-enantiomer of penbutolol. The compound exhibits high purity (>95% by HPLC) and is stored at +4°C for stability .

As a non-selective β-blocker, (R)-Penbutolol binds to both β₁- and β₂-adrenergic receptors, inhibiting catecholamine-induced effects such as increased heart rate and vasoconstriction. Its IC₅₀ value of 0.74 μM underscores its potency compared to racemic mixtures (e.g., (±)-Penbutolol-d9 hydrochloride), where only the R-enantiomer contributes to therapeutic activity . Clinically, penbutolol sulfate (the sulfate salt form) is marketed as Levatol® for hypertension management , while the hydrochloride salt is primarily used in research settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Penbutolol Hydrochloride involves several steps, starting from the appropriate chiral precursor. The key steps include:

Formation of the Intermediate: The initial step involves the preparation of a chiral intermediate through asymmetric synthesis or chiral resolution.

Cyclization: The intermediate undergoes cyclization to form the core structure of penbutolol.

Hydrochloride Formation: The final step involves the conversion of the penbutolol base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of ®-Penbutolol Hydrochloride is optimized for large-scale synthesis. This involves:

Batch Processing: The synthesis is carried out in large reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.

Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Penbutolol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

(R)-Penbutolol acts as a partial agonist at both beta-1 and beta-2 adrenergic receptors, which contributes to its antihypertensive effects. By blocking these receptors, it reduces heart rate and cardiac output, leading to decreased arterial blood pressure. Additionally, it has intrinsic sympathomimetic activity, which can prevent excessive bradycardia often associated with other beta-blockers .

Pharmacokinetics

- Bioavailability : Over 90%

- Half-Life : Approximately 5 hours

- Absorption : Rapidly absorbed from the gastrointestinal tract .

Clinical Applications

- Hypertension Management

- Cardiac Conditions

- Anxiety Disorders

- Potential Antidepressant Effects

Case Studies

Several clinical trials have evaluated the effectiveness of (R)-Penbutolol in hypertensive patients:

- A double-blind study involving 302 outpatients demonstrated statistically significant reductions in blood pressure across various dosages (10 mg, 20 mg, and 40 mg) compared to placebo .

- Another study highlighted that (R)-Penbutolol was well-tolerated with a low incidence of adverse effects, making it a viable option for long-term management of hypertension .

Wirkmechanismus

®-Penbutolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This inhibition prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling pathway.

Vergleich Mit ähnlichen Verbindungen

The following table compares (R)-Penbutolol Hydrochloride with other β-adrenergic receptor antagonists and mixed α/β-blockers, focusing on structural, pharmacological, and clinical distinctions:

Key Findings:

Potency and Selectivity: this compound demonstrates higher β-blocking potency than Propranolol (IC₅₀ 0.74 μM vs. 1.2–2.5 μM) but lacks the β₁-selectivity of Metoprolol or Nebivolol . Its non-selective profile may increase risks of bronchoconstriction in asthmatic patients.

Stereochemical Influence : The R-enantiomer is solely responsible for β-blockade, whereas racemic mixtures (e.g., (±)-Penbutolol-d9) contain inactive S-enantiomers, halving molar efficacy .

Comparative Clinical Utility: Unlike Carvedilol or Nebivolol, (R)-Penbutolol lacks adjunctive mechanisms (e.g., α-blockade or NO vasodilation), limiting its use in heart failure but simplifying its pharmacokinetic profile .

Research and Clinical Implications

- Pharmacokinetics: this compound’s deuterated analog (±)-Penbutolol-d9 is used in mass spectrometry to study drug metabolism without interference from endogenous compounds .

- Safety Profile: Non-selective β-blockers like (R)-Penbutolol are contraindicated in asthma due to β₂-mediated bronchoconstriction, unlike β₁-selective agents (e.g., Metoprolol) .

- Future Directions : Enantiomer-specific formulations (e.g., pure R-enantiomers) could minimize dosing requirements and adverse effects compared to racemic drugs .

Biologische Aktivität

Introduction

(R)-Penbutolol hydrochloride is a non-selective beta-adrenergic antagonist primarily used in the management of hypertension. It exhibits both beta-1 and beta-2 adrenergic receptor blocking properties, which influence cardiovascular dynamics and other physiological responses. This article explores the biological activity of (R)-Penbutolol, focusing on its pharmacodynamics, therapeutic effects, and relevant research findings.

Pharmacodynamics

(R)-Penbutolol acts as a partial agonist at beta-adrenergic receptors, which allows it to modulate various physiological processes without completely inhibiting receptor activity. The compound's mechanism of action involves:

- Beta-1 Receptor Antagonism : Primarily affects cardiac function by decreasing heart rate and contractility, leading to reduced cardiac output and blood pressure.

- Beta-2 Receptor Antagonism : Influences smooth muscle relaxation in the lungs and vasculature, although its antagonistic action can also lead to bronchoconstriction in sensitive individuals.

Key Pharmacological Actions

| Receptor | Action | Effect |

|---|---|---|

| Beta-1 | Antagonist | Decreased heart rate and contractility |

| Beta-2 | Antagonist | Potential bronchoconstriction |

| 5-HT1A | Antagonist | Modulation of serotonin pathways |

| 5-HT1B | Antagonist | Potential effects on mood and anxiety |

Hypertension Management

(R)-Penbutolol is primarily prescribed for hypertension. Clinical studies have shown that it effectively lowers blood pressure over sustained periods. For instance, a study indicated that maximum blood pressure response occurs approximately four weeks after initiating treatment at a dosage of 10 mg/day .

Case Studies

- Long-term Efficacy : In a clinical trial involving patients with systemic hypertension, (R)-Penbutolol demonstrated significant reductions in mean arterial pressure and heart rate over six weeks of treatment .

- Comparative Studies : A study comparing (R)-Penbutolol with other beta-blockers noted that it provided comparable efficacy in blood pressure control but with a distinct side effect profile due to its partial agonist activity .

Serotonin Interaction

Research has highlighted (R)-Penbutolol's role as a serotonin receptor antagonist, particularly at the 5-HT1A and 5-HT1B receptors. This interaction may enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in treating depression and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of (R)-Penbutolol reveals:

- Absorption : Over 90% bioavailability.

- Volume of Distribution : Not extensively documented.

- Protein Binding : High protein binding capacity, affecting its distribution and elimination half-life .

Side Effects

Common side effects associated with (R)-Penbutolol include fatigue, dizziness, and potential bronchospasm due to its non-selective beta-blocking properties. Monitoring is essential for patients with pre-existing respiratory conditions.

Q & A

Basic Research Questions

Q. How is the enantiomeric purity of (R)-Penbutolol Hydrochloride determined in pharmaceutical formulations?

Enantiomeric purity is assessed using chiral chromatography. For example, thin-layer chromatography (TLC) with silica gel R1 as the stationary phase and a mobile phase of ethyl acetate, glacial acetic acid, hydrochloric acid, and water (11:7:1:1) can separate enantiomers. The spots are visualized using triketohydrindene/cadmium TS after heating . High-performance liquid chromatography (HPLC) with a chiral column and UV detection at 220 nm is also employed, comparing retention times to reference standards .

Q. What experimental methods are used to evaluate this compound’s binding affinity to β-adrenergic receptors?

Competitive radioligand binding assays are standard. Cells expressing β1/β2-adrenergic receptors are incubated with tritiated antagonists (e.g., [³H]-CGP 12177) and varying concentrations of (R)-Penbutolol. IC₅₀ values (0.74 μM for β1 receptors) are calculated using nonlinear regression analysis of displacement curves .

Q. How are impurities in this compound batches quantified during synthesis?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is used. A C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) separate impurities. Peak area normalization or external standard calibration (using USP reference standards) quantifies impurities, with limits set at ≤0.1% for individual unknown peaks .

Q. What stability-indicating assays are recommended for this compound in aqueous solutions?

Forced degradation studies (heat, light, pH extremes) followed by HPLC-UV or LC-MS/MS identify degradation products. Stability is validated per ICH guidelines, measuring active ingredient loss over time under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on (R)-Penbutolol’s selectivity for β1 vs. β2 receptors across studies?

Discrepancies may arise from receptor source (human vs. animal), assay conditions (e.g., buffer ionic strength), or enantiomeric contamination. Validate receptor subtype expression (via qPCR or Western blot) and use pure enantiomers. Cross-validate findings with functional assays (e.g., cAMP inhibition in transfected HEK293 cells) .

Q. What strategies optimize chiral separation of this compound from its (S)-enantiomer in pharmacokinetic studies?

Adjust chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and mobile phase composition (e.g., ethanol/hexane with 0.1% diethylamine). Supercritical fluid chromatography (SFC) may enhance resolution and reduce run time. Validate separation using spiked plasma samples .

Q. How do researchers design in vivo models to study (R)-Penbutolol’s antihypertensive efficacy without confounding sympathetic activation?

Use telemetry in conscious, hypertensive rats to monitor blood pressure continuously. Compare (R)-Penbutolol to racemic mixtures and control for heart rate variability. Include β2-agonist co-administration to assess receptor-specific effects .

Q. What analytical challenges arise in quantifying this compound metabolites in biological matrices?

Metabolites (e.g., hydroxylated derivatives) may co-elute with matrix components. Use solid-phase extraction (SPE) with mixed-mode cartridges and LC-MS/MS in multiple reaction monitoring (MRM) mode. Deuterated internal standards (e.g., (R)-Penbutolol-d9) improve quantification accuracy .

Eigenschaften

IUPAC Name |

(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZWQFLTSRCDPC-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858284 | |

| Record name | (2R)-1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57130-27-5 | |

| Record name | (2R)-1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.